molecular formula C14H11N3O4 B187687 N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide CAS No. 93839-21-5

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide

Cat. No. B187687
CAS RN: 93839-21-5
M. Wt: 285.25 g/mol
InChI Key: FANLHXKNWWSLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide, also known as ANB-NOS, is a potent and selective inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO), which plays a crucial role in various physiological processes. ANB-NOS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide inhibits NOS by binding to the heme iron center of the enzyme, thereby preventing the conversion of L-arginine to NO. This leads to a reduction in NO production, which in turn affects various physiological processes, including blood pressure regulation, inflammation, and angiogenesis.

Biochemical And Physiological Effects

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It reduces the production of NO, which is involved in various physiological processes, including vasodilation, platelet aggregation, and immune response. N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide also reduces the production of reactive oxygen species (ROS), which are involved in various pathological conditions, including cancer, inflammation, and cardiovascular disorders.

Advantages And Limitations For Lab Experiments

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of NOS, which allows for the specific targeting of NO production. N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide is also stable and can be easily synthesized in large quantities. However, N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective NOS inhibitors based on N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide. Another area of research is the evaluation of N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide in various disease models, including cancer, inflammation, and cardiovascular disorders. Moreover, the use of N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide as a tool for studying NO biology and its role in various physiological processes is an area of research that warrants further investigation.

Synthesis Methods

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide can be synthesized using various methods, including the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid followed by reaction with N-(tert-butoxycarbonyl)-L-arginine methyl ester. The resulting compound is then deprotected and coupled with 4-nitrobenzoyl chloride to obtain N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Moreover, N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.

properties

CAS RN

93839-21-5

Product Name

N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

4-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C14H11N3O4/c15-13(18)9-1-5-11(6-2-9)16-14(19)10-3-7-12(8-4-10)17(20)21/h1-8H,(H2,15,18)(H,16,19)

InChI Key

FANLHXKNWWSLIG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

93839-21-5

Origin of Product

United States

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